Cas no 2416860-81-4 (3,5-Bis(tert-butoxycarbonyl)benzoic acid)

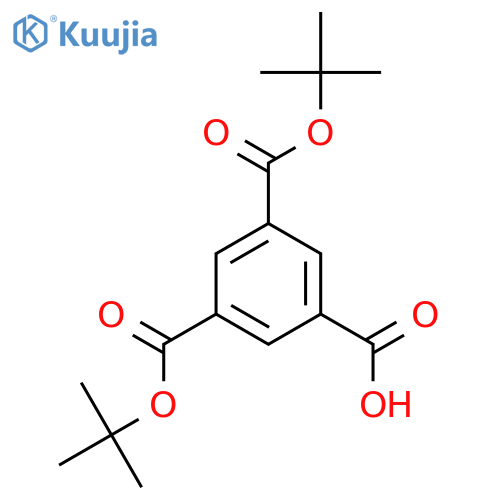

2416860-81-4 structure

商品名:3,5-Bis(tert-butoxycarbonyl)benzoic acid

CAS番号:2416860-81-4

MF:C17H22O6

メガワット:322.352985858917

CID:5467131

3,5-Bis(tert-butoxycarbonyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- AT33514

- 3,5-BIS(TERT-BUTOXYCARBONYL)BENZOIC ACID

- 1,3,5-Benzenetricarboxylic acid, 1,3-bis(1,1-dimethylethyl) ester

- 3,5-di(tert-butoxycarbonyl)benzoic acid

- 3,5-Bis(tert-butoxycarbonyl)benzoic acid

-

- インチ: 1S/C17H22O6/c1-16(2,3)22-14(20)11-7-10(13(18)19)8-12(9-11)15(21)23-17(4,5)6/h7-9H,1-6H3,(H,18,19)

- InChIKey: CXXMTQDRVWJHJR-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=C(C(=O)O)C=C(C=1)C(=O)OC(C)(C)C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 322.14163842 g/mol

- どういたいしつりょう: 322.14163842 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 433

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 322.4

- トポロジー分子極性表面積: 89.9

- 疎水性パラメータ計算基準値(XlogP): 3.1

3,5-Bis(tert-butoxycarbonyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1253462-1g |

3,5-Bis(tert-butoxycarbonyl)benzoic acid |

2416860-81-4 | 95%+ | 1g |

$170 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1253462-5g |

3,5-Bis(tert-butoxycarbonyl)benzoic acid |

2416860-81-4 | 95%+ | 5g |

$340 | 2023-05-17 | |

| Aaron | AR020H7O-1g |

3,5-Bis(tert-butoxycarbonyl)benzoic acid |

2416860-81-4 | 97% | 1g |

$233.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1253462-5g |

3,5-Bis(tert-butoxycarbonyl)benzoic acid |

2416860-81-4 | 95%+ | 5g |

$1040 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1253462-5g |

3,5-Bis(tert-butoxycarbonyl)benzoic acid |

2416860-81-4 | 95%+ | 5g |

$1040 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1253462-1g |

3,5-Bis(tert-butoxycarbonyl)benzoic acid |

2416860-81-4 | 95%+ | 1g |

$360 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1253462-100g |

3,5-Bis(tert-butoxycarbonyl)benzoic acid |

2416860-81-4 | 95%+ | 100g |

$7435 | 2025-03-10 | |

| eNovation Chemicals LLC | Y1253462-10g |

3,5-Bis(tert-butoxycarbonyl)benzoic acid |

2416860-81-4 | 95%+ | 10g |

$535 | 2023-05-17 | |

| Aaron | AR020H7O-5g |

3,5-Bis(tert-butoxycarbonyl)benzoic acid |

2416860-81-4 | 97% | 5g |

$695.00 | 2025-02-13 | |

| Aaron | AR020H7O-100g |

3,5-Bis(tert-butoxycarbonyl)benzoic acid |

2416860-81-4 | 97% | 100g |

$4733.00 | 2025-03-07 |

3,5-Bis(tert-butoxycarbonyl)benzoic acid 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

2416860-81-4 (3,5-Bis(tert-butoxycarbonyl)benzoic acid) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 307-59-5(perfluorododecane)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量